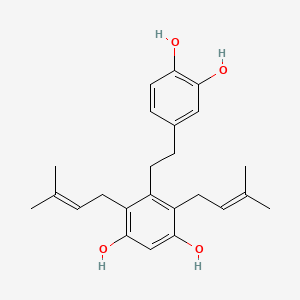

Gancaonin R

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134958-53-5 |

|---|---|

Molecular Formula |

C24H30O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

5-[2-(3,4-dihydroxyphenyl)ethyl]-4,6-bis(3-methylbut-2-enyl)benzene-1,3-diol |

InChI |

InChI=1S/C24H30O4/c1-15(2)5-9-19-18(11-7-17-8-12-21(25)24(28)13-17)20(10-6-16(3)4)23(27)14-22(19)26/h5-6,8,12-14,25-28H,7,9-11H2,1-4H3 |

InChI Key |

QFAPONVNJTUMHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)CC=C(C)C)CCC2=CC(=C(C=C2)O)O)C |

melting_point |

142 - 144 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Gancaonin R

Botanical Sources of Gancaonin R

This compound is predominantly found within various species of the Glycyrrhiza genus, commonly known as licorice.

Glycyrrhiza uralensis as a Primary Source

Glycyrrhiza uralensis, often referred to as Chinese licorice, is a primary and well-documented botanical source of this compound. contaminantdb.canih.govneist.res.ingenome.jp Numerous studies have consistently identified this compound as a constituent of the roots and stolons of this plant. contaminantdb.camdpi.comscispace.com The presence of this compound in G. uralensis is significant, as this plant is a source for a wide array of over 100 phenolic compounds. scispace.comnih.gov

Identification in Other Glycyrrhiza Species (e.g., Glycyrrhiza glabra)

Beyond G. uralensis, this compound has also been identified in other species of the Glycyrrhiza genus. It is a known constituent of Glycyrrhiza glabra, another widely recognized licorice species. knapsackfamily.comresearchgate.net The genus comprises about 30 species, with several, including G. glabra, G. uralensis, and G. inflata, being recognized for their characteristic sweet taste and chemical complexity. nih.govresearchgate.net Research into the chemical composition of various licorice species has confirmed the presence of a diverse range of isoprenoid-substituted phenols, including this compound. researchgate.netyok.gov.tr

Table 1: Documented Botanical Sources of this compound

| Species Name | Common Name | Family |

| Glycyrrhiza uralensis | Chinese Licorice | Fabaceae |

| Glycyrrhiza glabra | Licorice | Fabaceae |

Extraction Techniques from Plant Matrix for this compound

The initial step in isolating this compound involves extracting it from the raw plant material, typically the roots. General methods for obtaining bioactive compounds from plant matrices involve the use of a solvent to draw out the desired chemicals. A common approach mentioned in the context of isolating compounds from Glycyrrhiza uralensis is the creation of an ethanolic extract. scispace.com

Conventional extraction techniques that are broadly applicable include:

Maceration : This solid-liquid extraction method involves soaking the plant material in a solvent (like ethanol) at room temperature, allowing the passive diffusion of compounds into the solvent. unirioja.esksu.edu.sa

Soxhlet Extraction : A more exhaustive method where the plant material is subjected to continuous washing with a distilled solvent, suitable for lipids and other compounds. ksu.edu.sa

Ultrasound-Assisted Extraction (UAE) : This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing the release of bioactive compounds into the solvent. unirioja.eschemmethod.com

Microwave-Assisted Extraction (MAE) : Utilizes microwave energy to heat the solvent and plant material, causing cell rupture and release of compounds. mdpi.comresearchgate.net

Following these initial extraction steps, a crude "total extract" is obtained, which contains this compound along with a multitude of other plant constituents. researchgate.net

Chromatographic Purification Strategies for this compound (e.g., Semi-prep HPLC)

To isolate pure this compound from the complex crude extract, various chromatographic techniques are employed. journalagent.comresearchgate.net Chromatography separates components of a mixture based on their differential interactions with a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or gas). journalagent.com

Column chromatography is a fundamental purification technique where the extract is passed through a column packed with a stationary phase material. journalagent.comresearchgate.net Different compounds travel through the column at different rates depending on their chemical properties like size, charge, and polarity, allowing for their separation. journalagent.com

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is a crucial method. pharmagxp.com Specifically, semi-preparative HPLC is cited as an effective strategy for the purification of compounds from Glycyrrhiza extracts. researchgate.net This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of a specific compound. thermofisher.comum.edu.mt The goal is to separate the target compound, this compound, from other closely related flavonoids and impurities present in the initial extract, yielding a highly purified sample. researchgate.netum.edu.mt The process involves injecting the crude extract into the HPLC system, where the mobile phase carries it through the column, and fractions are collected as they elute. thermofisher.com

Molecular Structural Characteristics and Isomeric Considerations of Gancaonin R

Core Structural Framework Analysis (e.g., Dihydrostilbene Architecture, Benzene-1,2-diol Backbone)

The fundamental skeleton of Gancaonin R is a dihydrostilbene. This core structure consists of two phenyl rings linked by a flexible ethane (B1197151) bridge (-CH₂-CH₂-), which differentiates it from the more rigid C6-C3-C6 skeleton of flavonoids. Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), has been instrumental in confirming this framework.

The substitution pattern on the two aromatic rings is a defining characteristic of this compound:

Ring A: This ring is a resorcinol (B1680541) (1,3-dihydroxybenzene) derivative.

Ring B: This ring features a benzene-1,2-diol (catechol) moiety. The presence of these vicinal hydroxyl groups is a significant structural feature.

The combination of the dihydrostilbene core with these specific hydroxylation patterns establishes the foundational chemical identity of this compound. The ethane bridge provides conformational flexibility, allowing the two phenolic rings to orient themselves in various spatial arrangements, a feature that is critical for potential interactions with biological macromolecules.

Table 1: Core Structural Features of this compound This interactive table summarizes the primary components of the this compound molecular framework.

| Structural Component | Description | Significance |

|---|---|---|

| Core Skeleton | Dihydrostilbene (1,2-diphenylethane) | Provides a flexible linkage between two aromatic systems. |

| Ring A Moiety | Substituted Resorcinol (Benzene-1,3-diol) | One of the two key phenolic rings contributing to the compound's polarity. |

| Ring B Moiety | Benzene-1,2-diol (Catechol) | Contains vicinal hydroxyl groups, a key feature for antioxidant potential. |

| Connecting Bridge | Ethane (-CH₂-CH₂) | Allows for rotational freedom, unlike the rigid pyran ring in flavonoids. |

Elucidation of Prenyl Substitution Patterns

This compound is a diprenylated compound, meaning its structure is modified by the attachment of two prenyl (3-methylbut-2-en-1-yl) groups. The precise location of these lipophilic side chains is crucial for its identity and has been determined through advanced 2D NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC).

The prenyl groups are attached to the aromatic rings, not the ethane bridge. HMBC experiments show long-range correlations between the methylene (B1212753) protons (H-1'') of each prenyl group and specific carbons on the aromatic rings, unequivocally establishing their points of attachment.

First Prenyl Group: Attached at the C-5 position of the resorcinol-type A-ring.

Second Prenyl Group: Attached at the C-5' position of the catechol-type B-ring.

The characteristic NMR signals for these prenyl groups are consistently observed in the spectra of this compound, providing definitive proof of their presence and structure.

Table 2: Characteristic ¹H and ¹³C NMR Data for Prenyl Groups in this compound This interactive table details the typical chemical shifts (in CDCl₃ or similar solvent) that confirm the presence of the two prenyl substituents.

| Atom Position | Typical ¹H NMR Signal (δ, ppm) | Typical ¹³C NMR Signal (δ, ppm) |

|---|---|---|

| C-1''/1''' (Methylene) | ~3.3 (d, J ≈ 7 Hz) | ~28-29 |

| C-2''/2''' (Vinylic) | ~5.2 (t, J ≈ 7 Hz) | ~122-123 |

| C-3''/3''' (Quaternary) | - | ~131-132 |

| C-4''/4''' (Methyl) | ~1.7 (s) | ~17-18 |

| C-5''/5''' (Methyl) | ~1.6 (s) | ~25-26 |

Isomeric Relationships with Structurally Related Compounds (e.g., Gancaonin Q, 6,8-Diprenyleriodictyol)

The chemical space around this compound includes several isomers, which share the same molecular formula (C₂₅H₃₀O₄) but differ in their atomic connectivity or core structure. Understanding these relationships highlights the structural specificity of this compound.

Gancaonin Q: This compound is a constitutional isomer of this compound. It also possesses a diprenylated dihydrostilbene skeleton. The key difference lies in the placement of the prenyl groups. In Gancaonin Q, one prenyl group is located at the C-3 position of the A-ring, whereas in this compound, it is at the C-5 position. This variation in substituent position, while subtle, results in a distinct compound with different physical and spectroscopic properties.

6,8-Diprenyleriodictyol: This compound is another constitutional isomer of this compound but belongs to a different chemical class. It is a flavanone (B1672756) (a type of flavonoid) rather than a dihydrostilbene. While it shares the same molecular formula and features a catechol B-ring and two prenyl groups, its core C6-C3-C6 framework is rigidified by a heterocyclic pyran ring. The prenyl groups in this molecule are located at the C-6 and C-8 positions of the flavanone A-ring.

This comparison underscores that this compound is defined not only by its elemental composition and functional groups but also by the specific arrangement of these components on its flexible dihydrostilbene backbone.

Table 3: Comparative Analysis of this compound and Its Isomers This interactive table contrasts the key structural differences between this compound and two of its known isomers.

| Feature | This compound | Gancaonin Q | 6,8-Diprenyleriodictyol |

|---|---|---|---|

| Molecular Formula | C₂₅H₃₀O₄ | C₂₅H₃₀O₄ | C₂₅H₃₀O₄ |

| Core Skeleton | Dihydrostilbene | Dihydrostilbene | Flavanone (Flavonoid) |

| A-Ring Prenylation | C-5 | C-3 | C-6 and C-8 |

| B-Ring Prenylation | C-5' | C-5' | None (Unsubstituted B-Ring) |

| Structural Class | Isomer (Positional) | Isomer (Positional) | Isomer (Functional/Skeletal) |

Theoretical Influence of Specific Functional Groups on Biological Activity Potential

The specific combination of functional groups in this compound theoretically contributes to its potential for biological activity. This structure-activity relationship can be hypothesized by analyzing each component.

Benzene-1,2-diol (Catechol) Moiety: The catechol group on Ring B is a potent electron-donating system. It is a classic structural alert for antioxidant activity. This moiety can readily donate hydrogen atoms to neutralize free radicals, forming a relatively stable ortho-semiquinone radical intermediate. This ability to scavenge reactive oxygen species (ROS) is a primary mechanism by which many polyphenols exert protective effects.

Dihydrostilbene Framework: The flexible ethane linker allows the two phenolic rings to rotate freely. This conformational adaptability enables the molecule to adopt an optimal three-dimensional shape to fit into the binding sites of various biological targets. This flexibility contrasts with the planar, rigid structures of many flavonoids and may allow this compound to interact with a different set of proteins.

The synergy between the antioxidant-conferring catechol group, the membrane-permeating prenyl groups, and the adaptable dihydrostilbene core provides a strong theoretical basis for the potential bioactivity of this compound.

Table 4: Functional Groups of this compound and Their Theoretical Bioactivity Contribution This interactive table outlines the key functional groups and their hypothesized roles in biological interactions.

| Functional Group | Location | Theoretical Contribution to Bioactivity |

|---|---|---|

| Catechol Group | Ring B | Potent antioxidant and free radical scavenging activity via H-atom donation. |

| Prenyl Groups (x2) | Ring A (C-5) & Ring B (C-5') | Increase lipophilicity, enhance membrane permeability, and provide hydrophobic interactions with protein targets. |

| Resorcinol Group | Ring A | Contributes phenolic character and potential for hydrogen bonding. |

| Dihydrostilbene Core | Entire Molecule | Provides conformational flexibility, allowing optimal orientation for binding to diverse biological targets. |

Advanced Synthetic Strategies and Derivative Development of Gancaonin R

Total Synthesis Approaches for Gancaonin R

The total synthesis of complex natural products like this compound, a prenylated flavonoid, represents a significant challenge in organic chemistry. While literature specifically detailing the total synthesis of this compound is limited, strategies can be inferred from the synthesis of structurally related flavonoids, such as Gancaonin P. researchgate.net A formal total synthesis of the related compound artocarpin, for instance, was achieved in seven steps starting from 3,5-dimethoxyphenol. researchgate.net Such syntheses often involve building the core flavonoid skeleton first, followed by strategic introduction of substituents.

Key transformations in the synthesis of related flavonoid structures often include:

Chromanone formation: Building the central heterocyclic ring system.

Coupling reactions: Carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, are often employed to attach aromatic rings. researchgate.net

Prenylation: The introduction of the characteristic prenyl groups onto the flavonoid core. This can be a challenging step due to issues with regioselectivity.

Protecting group chemistry: Strategic use of protecting groups is essential to prevent unwanted side reactions at the multiple hydroxyl groups present on the flavonoid scaffold.

A plausible general retrosynthetic analysis for this compound would disconnect the molecule at the prenyl side chains and the B-ring, leading back to a simpler chalcone (B49325) or chromanone precursor and commercially available starting materials. The development of a concise and efficient total synthesis is a key goal, as it would provide a reliable source of the material independent of natural extraction and enable the creation of analogs not accessible through semi-synthesis. nih.gov

Semi-synthetic Derivatization Methods for this compound Analogs

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a common and powerful strategy for generating novel analogs. iipseries.org For flavonoids like this compound, which can be extracted from natural sources, semi-synthesis provides a direct route to derivatives for SAR studies. These structural modifications aim to enhance therapeutic efficacy, selectivity, or improve physicochemical properties. iipseries.org

Common semi-synthetic modifications for flavonoids include:

Hydrogenation: The prenyl groups in this compound and its isomers can undergo catalytic hydrogenation (e.g., using H₂/Pd-C) to produce the corresponding dihydro derivatives.

Alkylation/Acylation: The phenolic hydroxyl groups are common sites for modification through esterification or etherification to explore the impact of these functional groups on biological activity.

Prenylation: While challenging, the introduction of additional prenyl groups via methods like the Mitsunobu reaction can be used to create new analogs.

Cyclization: The prenyl side chains can be induced to cyclize with adjacent hydroxyl groups to form additional heterocyclic rings, a common motif in related natural products.

These derivatization methods allow for the systematic exploration of the chemical space around the core this compound structure. researchgate.net

Optimization of Reaction Conditions Using Design of Experiments (DoE)

Design of Experiments (DoE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the outcome of that process. acsgcipr.org In chemical synthesis, DoE is a powerful tool for rapidly optimizing reaction conditions, such as yield, selectivity, and impurity levels, with a minimal number of experiments. mt.commt.com Instead of varying one factor at a time, DoE allows for the simultaneous assessment of multiple parameters, including temperature, solvent, catalyst loading, and reactant concentrations. mt.com

The application of DoE to the synthesis of this compound analogs could significantly accelerate the development of efficient and reproducible synthetic procedures. mdpi.com For example, in a prenylation reaction, a DoE study could be designed to screen various catalysts, solvents, and temperature profiles to identify the optimal conditions for maximizing the yield of a specific regioisomer. The data generated are used to create mathematical models that predict the reaction outcome, leading to a deeper understanding of the process and shorter development cycles. mt.combosch.com

Table 1: Example of Factors and Responses in a DoE Study for this compound Derivatization

| Factors (Inputs) | Levels (Example) | Responses (Outputs) |

| Temperature | Low, Medium, High | Reaction Yield (%) |

| Catalyst Loading | 1 mol%, 5 mol%, 10 mol% | Product Purity (HPLC area %) |

| Solvent | Dichloromethane, THF, Acetonitrile | By-product Formation (%) |

| Reaction Time | 1 hr, 6 hrs, 24 hrs | Regioisomer Ratio |

Regioselectivity and Stereoselectivity in this compound Analog Synthesis

Achieving control over regioselectivity and stereoselectivity is a central challenge in the synthesis of complex molecules like this compound and its analogs.

Regioselectivity refers to the preference for a reaction to occur at one position on a molecule over other possible positions. reddit.commasterorganicchemistry.com In the context of this compound, a key regiochemical challenge is the selective functionalization of its multiple hydroxyl groups and the specific placement of prenyl chains on the aromatic rings. The electronic and steric properties of the flavonoid core dictate the inherent reactivity, but achieving selectivity often requires carefully chosen reagents and reaction conditions. masterorganicchemistry.com

Stereoselectivity is the preferential formation of one stereoisomer over another. youtube.com this compound contains a stereocenter in its dihydropyran ring, meaning it exists as a pair of enantiomers. Synthesizing a single enantiomer (an enantioselective synthesis) or controlling the formation of new stereocenters in its derivatives is crucial, as different stereoisomers can have vastly different biological activities. Asymmetric catalysis, using chiral catalysts or auxiliaries, is a common strategy to achieve stereoselectivity. rsc.org For instance, the asymmetric transfer hydrogenation of related flavanones and isoflavanones can produce enantiopure products, a technique potentially applicable to this compound synthesis. tu-dresden.de

The interplay between the reaction mechanism and the substrate's structure ultimately determines the selectivity, making the development of highly selective reactions a primary focus of synthetic research. masterorganicchemistry.com

Application of Computational Chemistry in Synthetic Route Prediction (e.g., DFT Calculations)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comrsc.org In the context of synthesis, DFT calculations are invaluable for:

Mechanism Elucidation: Mapping the energy profile of a reaction, including transition states and intermediates, to understand how a reaction proceeds. rsc.org

Predicting Reactivity: Calculating properties like molecular electrostatic potential (MEP) can identify the most nucleophilic or electrophilic sites on a molecule, predicting how it will react. nih.govrsc.org

Rationalizing Selectivity: DFT can be used to calculate the activation energies for the formation of different regioisomers or stereoisomers, thereby explaining and predicting the outcome of a selective reaction. rsc.org

Structure Verification: Comparing calculated spectroscopic data (e.g., NMR chemical shifts) with experimental data can help confirm the structure of a synthesized compound. nih.gov

Methodological Challenges in this compound Derivative Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov This requires the synthesis of a library of analogs where specific parts of the molecule are systematically modified. nih.govmdpi.com The synthesis of this compound derivatives for SAR studies presents several methodological hurdles:

Control of Selectivity: As discussed, achieving precise regiochemical and stereochemical control is difficult due to the multiple reactive sites on the this compound scaffold. Synthesizing a specific isomer for testing can be a significant undertaking.

Purification: The structural similarity between reactants, products, and by-products (e.g., different isomers) often makes purification by standard methods like column chromatography challenging.

Scalability: Initial synthetic routes may not be scalable to produce the quantities of derivatives needed for comprehensive biological evaluation.

Overcoming these challenges requires the development of robust, efficient, and highly selective synthetic methodologies. The ultimate goal is to create a diverse set of analogs to systematically probe the structural requirements for a desired biological effect, potentially leading to the identification of a lead compound for drug development. iipseries.orgnih.gov

Pharmacological Investigations of Gancaonin R in Vitro and Pre Clinical in Vivo Studies

General Principles of Pre-clinical Study Design for Natural Products

The journey of a natural product from discovery to potential clinical use is underpinned by rigorous pre-clinical evaluation. nih.gov This phase is crucial for gathering essential data on a compound's bioactivity and safety before human trials can be considered. texilajournal.com The design of these studies is paramount to ensure the generation of reliable and translatable data. nih.gov

Selection of Appropriate in vitro Cell Culture Models

In vitro studies, which are conducted in controlled laboratory environments using cell lines, represent a foundational step in preclinical research. texilajournal.com These models are instrumental for high-throughput screening and for elucidating the molecular mechanisms by which a compound exerts its effects. mdpi.com

When investigating anti-inflammatory properties, the selection of an appropriate cell model is critical. nih.gov Immortalized cell lines, such as macrophage-like cells (e.g., RAW 264.7) and specific organ-derived cells (e.g., human lung epithelial A549 cells), are commonly used. nih.govnih.gov These cell lines provide a consistent and reproducible system for studying inflammatory pathways. nih.gov For instance, stimulating these cells with agents like lipopolysaccharide (LPS), a component of Gram-negative bacteria, can induce an inflammatory response, creating a reliable model to test the efficacy of potential anti-inflammatory compounds. mdpi.com More complex models, including co-cultures of different cell types (e.g., intestinal and immune cells) or three-dimensional (3D) organoid models, are emerging to better mimic the intricate microenvironment of human tissues. nih.govfrontiersin.orgtandfonline.com

Selection of Relevant Animal Models for Pre-clinical Evaluation

Following promising in vitro results, in vivo studies using animal models are employed to understand a compound's effects within a whole, living organism. mdpi.com The choice of animal model is a critical decision and depends heavily on the specific disease or condition being studied. nih.gov An ideal model should mimic the physiological and pathological aspects of the human condition as closely as possible. ijpras.com

For evaluating anti-inflammatory agents, a variety of animal models are available. ijpsr.comsemanticscholar.org These models can be broadly categorized into acute and chronic inflammation models. asianjpr.com Acute models often involve inducing a short-term inflammatory response, such as carrageenan-induced paw edema in rats or croton oil-induced ear edema in mice. ijpras.comijpsr.com These are useful for screening compounds for their ability to suppress immediate inflammatory signs like swelling. ijpras.com Chronic inflammation models, such as adjuvant-induced arthritis, are more prolonged and are used to study diseases with a persistent inflammatory component. ijpsr.com The selection process must judiciously weigh the advantages and limitations of each model to ensure the research question is appropriately addressed. semanticscholar.org

Methodological Approaches for Dose-Response Analysis in Pre-clinical Settings

A key objective in preclinical pharmacology is to characterize the relationship between the dose of a compound and its biological effect. graphpad.com This dose-response analysis is fundamental to identifying effective concentrations and understanding a compound's potency. gu.se

The process typically involves exposing cells (in vitro) or animals (in vivo) to a range of concentrations of the test compound and measuring a specific biological outcome. graphpad.com The resulting data are plotted with the dose or concentration on the x-axis and the response on the y-axis. github.io Non-linear regression is then used to fit a sigmoidal curve to the data, which allows for the determination of key parameters like the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). graphpad.com The design of these experiments, including the number and spacing of dose levels, is crucial for obtaining precise estimates and can be optimized using statistical theory to reduce the number of animals required while maintaining scientific rigor. nih.gov

Investigation of Anti-Inflammatory Effects of Gancaonin N

Gancaonin N has been the subject of focused research to evaluate its anti-inflammatory capabilities. nih.gov Preliminary studies have demonstrated its potential to modulate key inflammatory pathways. nih.gov

In vitro Models for Modulating Inflammatory Mediators

The anti-inflammatory activity of Gancaonin N has been investigated using established in vitro models. nih.gov Specifically, studies have utilized lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells and A549 human lung epithelial cells. nih.gov In these models, Gancaonin N demonstrated a significant ability to inhibit the production of key inflammatory mediators. nih.gov

Pre-treatment with Gancaonin N was found to suppress the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in LPS-stimulated A549 cells. nih.gov Furthermore, it inhibited the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in RAW 264.7 cells. nih.gov This was accompanied by a reduction in the expression of the enzymes responsible for their production, namely inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). nih.gov These findings suggest that Gancaonin N exerts its anti-inflammatory effects by targeting the production of multiple inflammatory molecules at the cellular level. nih.govnih.gov The mechanism appears to involve the inactivation of the MAPK/NF-κB signaling pathways, which are crucial regulators of the inflammatory response. researchgate.net

| Cell Line | Inflammatory Mediator | Observed Effect of Gancaonin N | Reference |

|---|---|---|---|

| RAW 264.7 (Macrophage) | Nitric Oxide (NO) | Inhibited Production | nih.gov |

| Prostaglandin E2 (PGE2) | Inhibited Production | nih.gov | |

| Inducible Nitric Oxide Synthase (iNOS) | Reduced Expression | nih.gov | |

| Cyclooxygenase-2 (COX-2) | Reduced Expression | nih.gov | |

| A549 (Lung Epithelial) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited Expression | nih.gov |

| Interleukin-1 beta (IL-1β) | Inhibited Expression | nih.gov | |

| Interleukin-6 (IL-6) | Inhibited Expression | nih.gov | |

| Cyclooxygenase-2 (COX-2) | Reduced Expression | nih.gov |

Pre-clinical in vivo Models of Inflammatory Conditions

While specific in vivo studies focusing exclusively on Gancaonin R (or N) were not detailed in the provided search results, the principles for such investigations are well-established. Preclinical research for inflammatory disorders relies on a variety of animal models to assess the efficacy of investigational agents. crownbio.com

Commonly used models for acute inflammation include carrageenan-induced paw edema, where an irritant is injected into the paw of a rodent, and the subsequent swelling is measured over time. slideshare.net Another model is the croton oil-induced ear edema, which assesses topical and systemic anti-inflammatory activity. ijpras.com For more chronic conditions, models like collagen-induced arthritis are employed, which mimic some pathological features of rheumatoid arthritis. crownbio.com These models are crucial for determining if the in vitro anti-inflammatory effects of a compound like Gancaonin N translate to a whole-organism setting. crownbio.com

| Model | Type of Inflammation | Primary Outcome Measured | Reference |

|---|---|---|---|

| Carrageenan-Induced Paw Edema | Acute | Paw volume/swelling | slideshare.net |

| Croton Oil-Induced Ear Edema | Acute | Ear thickness/edema | ijpras.com |

| Oxazolone-Induced Ear Edema | Delayed Hypersensitivity | Ear swelling | ijpras.comasianjpr.com |

| Acetic Acid-Induced Vascular Permeability | Acute | Leakage of dye into peritoneal cavity | ijpras.com |

| Adjuvant/Collagen-Induced Arthritis | Chronic | Arthritis score, paw swelling, joint damage | ijpsr.comcrownbio.com |

| Carrageenan-Induced Pleurisy | Acute | Fluid extravasation, leukocyte migration | asianjpr.com |

Assessment of Antioxidant Potential of this compound

While various extracts from the Glycyrrhiza species, the natural source of this compound, have demonstrated free radical scavenging and antioxidant activities in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, specific data quantifying the direct free radical scavenging capacity of isolated this compound are not extensively detailed in the available scientific literature. Studies on related flavonoids and licorice extracts confirm the antioxidant potential of this class of compounds, which is often attributed to their chemical structure, but direct IC50 values or comparable metrics for this compound in standard chemical assays were not identified in the reviewed sources.

This compound has been identified as a bioactive component in herbal formulations studied for their effects on oxidative stress. Research on a formula known as Gandankang (GDK) granule, which contains this compound, demonstrated a protective effect against chemically-induced liver injury in mice. The mechanism of this protection was linked to the inhibition of oxidative stress. The study suggested that the therapeutic effect was largely dependent on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, protecting cells against oxidative damage. While this study implicates this compound as part of an effective, multi-component formulation that mitigates oxidative stress via the Nrf2 pathway, further research is required to determine the specific contribution and direct action of this compound itself on this cellular mechanism.

Evaluation of Anti-Proliferative and Potential Anti-tumor Activities of this compound

This compound has been evaluated for its cytotoxic effects against various cancer cell lines, with a particular focus on oral tumors. A key study investigated its activity against human oral squamous cell carcinoma (HSC-2) and salivary gland tumor (HSG) cell lines. researchgate.net The research highlighted that this compound exhibited a degree of tumor-specific cytotoxicity, showing a more potent effect on these cancer cells compared to normal human gingival fibroblasts (HGF). researchgate.netplantsjournal.com This selectivity suggests a potential therapeutic window, where the compound could preferentially target tumor cells over healthy tissue. plantsjournal.com While the selective cytotoxic activity has been established, specific 50% cytotoxic concentration (CC50 or IC50) values were not available in the reviewed literature to populate the data table below.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | Result |

| HSC-2 | Human Oral Squamous Cell Carcinoma | Higher cytotoxicity observed compared to normal cells. researchgate.net |

| HSG | Human Salivary Gland Tumor | Higher cytotoxicity observed compared to normal cells. researchgate.net |

| HGF | Human Gingival Fibroblasts (Normal) | Lower cytotoxicity observed compared to tumor cell lines. researchgate.net |

The impact of this compound on cell cycle progression in cancer cells has not been specifically detailed in the available research. While other phenolic compounds isolated from Glycyrrhiza species have been shown to induce cell cycle arrest, typically at the G2/M phase, studies focusing solely on the effect of this compound on these cell cycle checkpoints were not identified. Therefore, its specific role in modulating cell cycle progression remains to be elucidated.

Investigations into the cytotoxic mechanisms of this compound indicate that it induces apoptosis, or programmed cell death, in human oral tumor cells. plantsjournal.com The induction of apoptosis by this compound and related gancaonins has been characterized by the observation of DNA fragmentation, a key hallmark of this process. This suggests that the cytotoxic activity of this compound is mediated, at least in part, by the activation of apoptotic pathways within the cancer cells, leading to their systematic destruction.

Phytoestrogenic Activity of this compound

This compound, a prenylated dihydrostilbene found in plants of the Glycyrrhiza genus, has been investigated for its potential as a phytoestrogen. Phytoestrogens are plant-derived compounds that can exert estrogen-like effects in the body by interacting with estrogen receptors (ERs). The following sections detail the in vitro and pre-clinical in vivo research into the phytoestrogenic characteristics of this compound.

Determination of Binding Affinity to Estrogen Receptors (e.g., Bovine Uterine Estrogen Receptor)

In vitro studies have demonstrated that this compound possesses the ability to bind to estrogen receptors. utq.edu.iqgsconlinepress.comresearchgate.net Specifically, research involving competitive binding assays with bovine uterine estrogen receptors has confirmed this interaction. utq.edu.iqgsconlinepress.comresearchgate.net These assays are designed to measure the affinity of a test compound for a receptor by assessing its ability to displace a radiolabeled estrogen, such as [3H]-estradiol. The binding affinity of this compound for the bovine uterine estrogen receptor indicates its potential to modulate estrogenic pathways. utq.edu.iqgsconlinepress.comresearchgate.net

Comparative Analysis with Established Phytoestrogens (e.g., Genistein (B1671435), Daidzein)

A significant finding from pharmacological investigations is that the binding affinity of this compound for the bovine uterine estrogen receptor is notably higher than that of well-established isoflavone (B191592) phytoestrogens, namely genistein and daidzein. utq.edu.iqgsconlinepress.comresearchgate.net Genistein and daidzein, commonly found in soy products, are often used as benchmark compounds in phytoestrogen research. The superior binding affinity of this compound suggests that it may be a more potent phytoestrogen at the receptor level. utq.edu.iqgsconlinepress.comresearchgate.netdokumen.pub

The following table provides a comparative overview of the relative binding affinities of these compounds for the bovine uterine estrogen receptor.

| Compound | Chemical Class | Relative Binding Affinity for Bovine Uterine Estrogen Receptor |

| This compound | Dihydrostilbene | Higher than Genistein and Daidzein |

| Genistein | Isoflavone | Lower than this compound |

| Daidzein | Isoflavone | Lower than this compound |

Mechanistic Elucidation of Gancaonin R S Biological Activities

Molecular Target Identification and Validation for Gancaonin R

The identification of specific molecular targets is a foundational step in understanding the pharmacological actions of this compound. mdpi.comopenaccessjournals.com This process involves a combination of computational and experimental approaches to pinpoint the proteins, enzymes, and receptors with which this compound interacts. mdpi.comnih.gov

Ligand-Receptor Interaction Profiling

This compound's structure, featuring a dihydrostilbene with two prenyl groups, suggests its potential to interact with various cellular receptors. researchgate.net Studies have shown that this compound exhibits binding affinity for bovine uterine estrogen receptors, with an affinity higher than that of well-known isoflavone (B191592) phytoestrogens like genistein (B1671435) and daidzein. researchgate.net This interaction is significant as it suggests a role for this compound in modulating estrogen-responsive gene expression.

The prenyl groups are thought to enhance the binding affinity of flavonoids to biological targets. Computational methods such as molecular docking are employed to predict the binding affinities of compounds like this compound to a range of potential targets, including G-protein coupled receptors (GPCRs) and kinases. mdpi.com These in-silico approaches help in prioritizing targets for further experimental validation. frontiersin.org

A summary of predicted and potential ligand-receptor interactions for this compound is presented in the table below.

| Receptor/Target Family | Predicted Interaction | Potential Downstream Effect |

| Estrogen Receptors | High binding affinity | Modulation of estrogen-responsive genes |

| G-Protein Coupled Receptors (GPCRs) | Predicted via molecular docking | Varied, depending on the specific GPCR |

| Kinases | Predicted via molecular docking | Alteration of signaling cascades |

Enzyme Modulation and Inhibition Studies

This compound and structurally related flavonoids have been investigated for their ability to modulate the activity of various enzymes. longdom.orgresearchgate.netmedcraveonline.com While specific inhibitory data for this compound against a wide range of enzymes is still emerging, studies on similar compounds from Glycyrrhiza species provide valuable insights. For instance, related compounds like lupiwighteone (B192169) and glycyrrhizol A have demonstrated inhibitory activity against BACE1, an enzyme implicated in Alzheimer's disease.

Furthermore, the anti-inflammatory effects of related gancaonins, such as Gancaonin N, are attributed to the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netnih.gov This suggests that this compound may also exert its biological effects through the modulation of key enzymes involved in inflammatory and other pathological processes.

The table below summarizes the known and inferred enzyme modulation activities of this compound and related compounds.

| Enzyme | Effect | Compound(s) | Implication |

| BACE1 | Inhibition | Lupiwighteone, Glycyrrhizol A | Potential neuroprotective effects |

| Cyclooxygenase-2 (COX-2) | Inhibition | Gancaonin N | Anti-inflammatory activity |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Gancaonin N | Anti-inflammatory activity |

| Dihydrofolate Reductase | Inhibition | GutGard® (Licorice extract) | Antimicrobial activity researchgate.net |

| DNA Gyrase | Inhibition | GutGard® (Licorice extract) | Antimicrobial activity researchgate.net |

Investigation of Signaling Pathway Perturbations by this compound (e.g., NF-κB, MAPK pathways, if inferred from related compounds)

The biological effects of this compound are often mediated through the perturbation of critical intracellular signaling pathways. arvojournals.orgplos.org Inferences from structurally similar compounds, particularly other prenylated flavonoids from Glycyrrhiza species, point towards the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as key mechanisms. nih.govnih.gov

Studies on Gancaonin N have shown that it can attenuate inflammatory responses by downregulating the NF-κB and MAPK signaling pathways. researchgate.netnih.govnih.gov This is achieved by inhibiting the phosphorylation of key proteins in the MAPK cascade, such as ERK and p38, and preventing the nuclear translocation of the NF-κB p65 subunit. nih.gov The inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators. nih.govnih.gov Given the structural similarities, it is plausible that this compound employs similar mechanisms to exert its anti-inflammatory and other biological effects.

Regulation of Specific Cellular Processes by this compound (e.g., Apoptosis, Cell Cycle Progression)

This compound's influence extends to the regulation of fundamental cellular processes like apoptosis (programmed cell death) and cell cycle progression. cellsignal.comnumberanalytics.comnih.gov The modulation of these processes is a critical aspect of its potential anti-cancer and immunomodulatory activities. mdpi.comnih.gov

Apoptosis is a tightly regulated process involving a cascade of caspases. cellsignal.commdpi.com Flavonoids can induce apoptosis in cancer cells through various mechanisms, including the activation of initiator and effector caspases. While direct studies on this compound's role in apoptosis are limited, related compounds have shown the ability to induce cell death in tumor cell lines. nih.gov

The cell cycle is a series of events that leads to cell division and proliferation. numberanalytics.comnih.gov Dysregulation of the cell cycle is a hallmark of cancer. Some flavonoids can arrest the cell cycle at different phases, thereby inhibiting the proliferation of cancer cells. The interplay between cell cycle regulation and apoptosis is crucial for maintaining tissue homeostasis. nih.gov

Analysis of Gene Expression and Protein Regulation Mediated by this compound

The biological activities of this compound are ultimately reflected in changes at the level of gene and protein expression. elifesciences.orglumenlearning.combio-rad.comnih.gov By modulating signaling pathways and interacting with nuclear receptors, this compound can influence the transcription of a wide array of genes. elifesciences.orglumenlearning.com

For example, the inhibition of the NF-κB pathway by related gancaonins leads to the downregulation of genes encoding pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov Similarly, the interaction of this compound with estrogen receptors can modulate the expression of estrogen-responsive genes.

The analysis of these changes in gene and protein expression is often carried out using techniques like real-time PCR, western blotting, and proteomics. bio-rad.com These methods provide a detailed picture of the molecular changes induced by this compound in target cells.

Multi-target Pharmacology and Network Analysis of this compound's Interactions

The concept of "one drug, one target" is often an oversimplification for natural products like this compound, which are likely to interact with multiple targets within a complex biological system. numberanalytics.comfrontiersin.org Network pharmacology provides a powerful framework for understanding these multi-target interactions and their collective effect on cellular networks. researchgate.netnih.govfrontiersin.org

By integrating data on drug-target interactions, protein-protein interactions, and pathway information, network analysis can help to build a comprehensive picture of this compound's mechanism of action. researchgate.netugm.ac.id This approach can reveal how the modulation of multiple targets by this compound can lead to synergistic effects and influence entire biological pathways. frontiersin.org For instance, a network analysis might reveal that this compound simultaneously targets key nodes in both inflammatory and cell proliferation pathways, explaining its pleiotropic effects. nih.govfrontiersin.org Bioinformatics tools like Cytoscape are instrumental in visualizing and analyzing these complex interaction networks. researchgate.net

Structure Activity Relationship Sar Studies and Computational Modeling of Gancaonin R

Quantitative Structure-Activity Relationship (QSAR) Analysis of Gancaonin R and its Analogs

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dergipark.org.tr This approach allows for the prediction of the activity of new or untested compounds based on their structural features. dergipark.org.tr

The foundation of a robust QSAR model lies in the selection and calculation of molecular descriptors. analchemres.org These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a compound like this compound, a diverse set of descriptors would be calculated to capture its unique structural features. These can be broadly categorized as:

Constitutional Descriptors: These describe the basic molecular composition and connectivity, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

Quantum Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. dergipark.org.tr These are crucial for understanding how a molecule will interact with biological targets.

Physicochemical Descriptors: Properties like lipophilicity (logP) and molar refractivity are essential for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with high predictive power. analchemres.org Various statistical methods, such as correlation analysis and variable selection algorithms, are employed to identify the descriptors that have the most significant impact on the biological activity being studied. researchgate.net

Once a QSAR model is developed, it must undergo rigorous statistical validation to ensure its reliability and predictive power. mdpi.com This process typically involves both internal and external validation techniques. researchgate.net

Internal validation assesses the stability and robustness of the model using the same dataset on which it was built. A common method is leave-one-out cross-validation (q²), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. nih.gov

External validation is considered a more stringent test of a model's predictive ability as it uses an external set of compounds that were not used in the model's development. researchgate.net Key statistical metrics used to evaluate the predictive capability of a QSAR model include:

Coefficient of determination (R²): This measures how well the model fits the data, with values closer to 1.0 indicating a better fit. frontiersin.org

Cross-validated coefficient (q²): A measure of the model's internal predictive ability. nih.gov

Predictive R² (R²pred): This metric evaluates the model's ability to predict the activity of an external test set of compounds. nih.gov

A reliable QSAR model should have high values for R², q², and R²pred, indicating that it is not only a good fit for the training data but can also accurately predict the activity of new compounds. mdpi.comresearchgate.net

Table 1: Key Statistical Metrics for QSAR Model Validation

| Metric | Description | Acceptable Value |

| R² | Coefficient of determination; indicates goodness of fit. | > 0.6 |

| q² | Cross-validated correlation coefficient; indicates internal predictive ability. | > 0.5 |

| R²pred | Predictive correlation coefficient for an external test set; indicates external predictive ability. | > 0.6 |

Molecular Docking Simulations of this compound with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. openaccessjournals.com This method is instrumental in understanding the molecular basis of a drug's action and in drug discovery. openaccessjournals.com

Molecular docking simulations can predict the binding affinity of this compound to its putative biological targets. nih.gov This is typically expressed as a scoring function or binding energy, with lower values indicating a more favorable interaction. mdpi.com The docking process also reveals the specific interaction modes, such as:

Hydrogen bonds: These are crucial for the specificity of ligand-protein interactions. nih.gov

π-π stacking: Interactions between aromatic rings, which can be important for compounds like this compound that contain multiple aromatic systems. nih.gov

By analyzing these interactions, researchers can understand how this compound fits into the binding site of its target and what forces stabilize the complex. mdpi.com

A critical outcome of molecular docking is the identification of the key structural determinants on both the ligand and the protein that are essential for target recognition. nih.gov For this compound, this would involve pinpointing specific functional groups (e.g., hydroxyl groups, the chromenone core) that form critical interactions with amino acid residues in the target's binding pocket.

For instance, docking studies might reveal that a specific hydroxyl group on this compound acts as a hydrogen bond donor to a particular amino acid residue, and that this interaction is critical for its biological activity. This information is invaluable for the rational design of new, more potent, and selective analogs of this compound.

In Silico Prediction of this compound's Potential Biological Activities and Off-target Binding

In silico methodologies enable the prediction of a compound's biological activities and potential off-target interactions based on its chemical structure. These computational tools leverage vast databases of known chemical structures and their associated biological data to build predictive models. nih.gov While specific comprehensive in silico studies on this compound are not widely published, the established methodologies provide a framework for how its activities could be predicted.

Prediction of Biological Activity Spectra: Tools like the Prediction of Activity Spectra for Substances (PASS) are widely used to forecast the biological activity of a molecule from its structural formula. way2drug.comresearchgate.net The PASS algorithm analyzes the structure-activity relationships of over 300,000 compounds to predict a wide spectrum of effects, including pharmacotherapeutic actions, mechanisms of action, and specific toxicities. way2drug.com For this compound, a PASS analysis would involve inputting its 2D structure to generate a list of probable biological activities, each with an estimated probability (Pa for probable activity and Pi for probable inactivity). This can help identify novel therapeutic potentials that have not yet been explored in laboratory settings.

Molecular Docking and Target Prediction: Molecular docking is another key in silico technique used to predict how a ligand, such as this compound, might bind to the active site of a protein. nih.gov This method can be used in a "reverse docking" approach, where the this compound structure is screened against a large library of known protein targets. qima-lifesciences.com This process can help identify potential primary targets as well as unintended off-targets. The strength of the interaction, calculated as a binding energy or docking score, indicates the likelihood of a stable complex forming, which is often a prerequisite for biological activity. researchgate.net Identifying these potential off-targets is crucial, as unintended binding can lead to adverse effects or provide opportunities for drug repurposing.

ADMET Prediction: Beyond direct target interactions, in silico tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net Web-based servers like SwissADME can calculate physicochemical properties, predict pharmacokinetic behavior, and flag potential liabilities for compounds like this compound based on its structure. This information is vital for early-stage assessment of a compound's drug-likeness. researchgate.net

The theoretical application of these predictive tools is summarized in the table below.

| In Silico Tool/Method | Predicted Application for this compound | Potential Insights |

| PASS (Prediction of Activity Spectra for Substances) | Forecasting a broad range of biological activities based on structural similarity to known active compounds. way2drug.comresearchgate.net | Identification of novel therapeutic indications (e.g., anti-inflammatory, antimicrobial, cytotoxic effects). |

| Reverse Molecular Docking | Screening this compound against a database of protein structures to find potential binding targets. qima-lifesciences.com | Prediction of primary molecular targets and potential off-target interactions. |

| ADMET Servers (e.g., SwissADME) | Calculation of physicochemical properties and prediction of pharmacokinetic and toxicity profiles. researchgate.netnih.gov | Assessment of drug-likeness, oral bioavailability, and potential toxicity issues. |

Cheminformatics and Machine Learning Approaches for this compound Activity Prediction

Cheminformatics combines data from chemistry, biology, and information science to accelerate drug discovery. nih.gov When paired with machine learning (ML), it can create powerful predictive models for the biological activity of molecules like this compound. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a foundational cheminformatics technique that links a compound's chemical structure to its biological activity in a quantitative manner. nih.gov To build a QSAR model for a class of compounds including this compound, a dataset of structurally related flavonoids with known activities would be assembled. For each molecule, numerical representations called molecular descriptors are calculated. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D conformational data. nih.gov

Machine learning algorithms, such as multiple linear regression, support vector machines (SVM), or random forests, are then trained on this dataset to build a mathematical model that correlates the descriptors with the observed activity. nih.govgeeksforgeeks.org Once validated, this model could predict the activity of this compound and other new compounds in the same chemical class.

Deep Learning and Graph Neural Networks: More advanced machine learning approaches, such as deep learning, are increasingly being applied in cheminformatics. frontiersin.org Graph Neural Networks (GNNs) are particularly well-suited for this, as they can learn directly from the 2D graph structure of a molecule, potentially capturing more intricate structural information than traditional descriptors. accscience.com A GNN trained on a large dataset of flavonoids and their biological activities could potentially offer more accurate predictions for this compound.

The general workflow for applying machine learning to predict the activity of this compound is outlined below.

| Step | Description | Relevant Techniques |

| 1. Data Collection | Assemble a dataset of flavonoids (including this compound analogues) with measured biological activity data (e.g., IC50 values). | Database searching (e.g., ChEMBL, PubChem). unibe.ch |

| 2. Molecular Representation | Convert molecular structures into machine-readable formats. | Calculation of molecular descriptors, 2D/3D fingerprints, or molecular graph representations. nih.gov |

| 3. Model Training | Use the dataset to train a machine learning algorithm to learn the relationship between structure and activity. | Supervised learning algorithms like Random Forest, Support Vector Machines (SVM), and Graph Neural Networks (GNNs). geeksforgeeks.orgaccscience.com |

| 4. Model Validation | Evaluate the model's predictive performance using data not seen during training. | Cross-validation, calculation of metrics like R-squared or accuracy. frontiersin.org |

| 5. Prediction | Apply the validated model to predict the biological activity of this compound. | The model outputs a quantitative or qualitative prediction of activity. |

These computational strategies provide a powerful, hypothesis-driven approach to understanding the potential of this compound, guiding and prioritizing laboratory-based research efforts.

Analytical Methodologies for Gancaonin R Research

Chromatographic Techniques for Separation and Quantification of Gancaonin R

Chromatography is the cornerstone for isolating this compound from the myriad of other compounds present in its natural sources. The choice of technique depends on the analytical goal, whether it is routine quantification or sensitive trace analysis.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet-Visible (UV/Vis) detector is a widely used, robust method for the separation and quantification of phenolic compounds, including this compound. mdpi.comscielo.br This technique separates compounds based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. google.com

The UV/Vis detector measures the absorbance of the eluting compounds at a specific wavelength. amazonaws.com Since this compound contains chromophores, it absorbs UV light, allowing for its detection and quantification. upi.edu The selection of an appropriate wavelength, often corresponding to the compound's absorption maximum (λmax), is critical for achieving high sensitivity. For flavonoids and stilbenes, detection is commonly performed in the 270-290 nm range. mdpi.com HPLC-UV is valued for its reliability, ease of use, and cost-effectiveness in quantitative analysis. researchgate.net

| Parameter | Typical Condition | Purpose |

| Chromatographic Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile/Methanol and Water (often with 0.1% formic or acetic acid) | Elutes compounds from the column; acid improves peak shape. mdpi.com |

| Flow Rate | 0.8–1.0 mL/min | Controls the speed of the mobile phase and analysis time. mdpi.comgoogle.com |

| Detection Wavelength | ~280–290 nm | Monitors the absorbance of this compound for quantification. |

| Column Temperature | 25–30 °C | Ensures reproducible retention times. mdpi.comgoogle.com |

For the detection of this compound at very low concentrations or in highly complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. rsc.org This technique pairs the powerful separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govd-nb.info

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and enters the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the molecular weight of this compound is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a highly specific fingerprint for the compound, allowing for unambiguous identification and quantification even at trace levels. jst.go.jpmdpi.com This method's ability to distinguish compounds with identical retention times and similar UV spectra makes it invaluable for metabolomics and advanced phytochemical studies. jst.go.jp

Spectroscopic Methods for Structural Elucidation of this compound

The definitive identification of this compound requires spectroscopic analysis to elucidate its chemical structure. While chromatography can separate the compound, spectroscopy provides the detailed information needed to confirm its identity. The structures of this compound and related compounds isolated from Glycyrrhiza uralensis were originally elucidated using a combination of these spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the complete structure of organic molecules. nih.govnih.gov 1D NMR (¹H and ¹³C) provides information about the chemical environment of hydrogen and carbon atoms, while 2D NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity between atoms, allowing for the complete assembly of the molecular skeleton and the assignment of substituent positions. chemrxiv.org It is the gold standard for the structural elucidation of new natural products. researchgate.net

Mass Spectrometry (MS) : MS provides the molecular weight of a compound with high accuracy and offers structural clues through its fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental formula. Tandem MS (MS/MS), as used in LC-MS/MS, fragments a selected ion and analyzes its products, which is crucial for distinguishing between isomers and confirming the structure. nih.gov

Ultraviolet (UV) Spectroscopy : UV-Vis spectroscopy is used for the preliminary identification of compounds containing chromophores. researchgate.netijpsjournal.com The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure. Prenylated flavonoids and stilbenes typically exhibit distinct absorption peaks. For this compound, characteristic absorption is expected around 290 nm, corresponding to the π→π* electronic transitions within its conjugated system.

Analytical Method Validation for this compound Quantification in Complex Matrices

To ensure that a method for quantifying this compound is reliable, accurate, and fit for its intended purpose, it must undergo rigorous validation. demarcheiso17025.comiosrphr.org Method validation is a requirement for analytical procedures used in quality control and regulatory submissions, demonstrating that the method consistently produces trustworthy results. europa.euresearchgate.net The key parameters assessed are linearity, precision, and accuracy. mdpi.commdpi.com

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. europa.eu This is established by preparing a series of standard solutions of pure this compound at different known concentrations and analyzing them.

A calibration curve is generated by plotting the instrument response (e.g., peak area from HPLC-UV) against the concentration of the analyte. uknml.comr-project.org The relationship is then assessed using linear regression analysis. A strong linear relationship is typically indicated by a coefficient of determination (R²) value greater than 0.99. mdpi.commdpi.com This ensures that the concentration of this compound in an unknown sample can be accurately calculated from its measured response.

Precision and accuracy are critical measures of a method's reliability. mdpi.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. europa.eu It is typically expressed as the relative standard deviation (RSD).

Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day, under the same operating conditions.

Inter-day precision (intermediate precision) is evaluated by analyzing the samples on different days, often with different analysts or equipment, to assess the method's robustness. nih.gov For quantitative methods in phytochemistry, RSD values are often required to be below 3-5%. mdpi.comnih.gov

Accuracy measures the closeness of the analytical result to the true value. demarcheiso17025.com It is commonly evaluated using a spike-recovery test. nih.gov In this test, a known quantity of pure this compound is added (spiked) into a sample matrix that is known to contain no or a known amount of the analyte. The sample is then analyzed, and the percentage of the spiked amount that is detected (the recovery) is calculated. Acceptable recovery values are typically in the range of 95-105%, demonstrating that the method can accurately measure the analyte in the complex sample matrix. mdpi.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity (R²) | Measures how well the calibration curve fits a straight line. | R² > 0.99 nih.gov |

| Intra-day Precision (RSD%) | Assesses variability within a single day's analysis. | RSD < 5% nih.gov |

| Inter-day Precision (RSD%) | Assesses variability across different days. | RSD < 5% nih.gov |

| Accuracy (Recovery %) | Measures how much of the analyte is correctly quantified from a spiked sample. | 95% – 105% mdpi.comnih.gov |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte—in this case, this compound—that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. e-nps.or.krmdpi.com

For flavonoids like this compound, these limits are typically determined using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). mdpi.comresearchgate.net The determination often follows guidelines set by the International Council for Harmonisation (ICH), which provides standardized methodologies.

One of the most common methods for determining LOD and LOQ is based on the parameters of a calibration curve. mdpi.com This involves preparing a series of standard solutions of this compound at decreasing concentrations and measuring the instrumental response. The LOD and LOQ are then calculated using the following equations:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where:

σ is the standard deviation of the response. This can be determined from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample measurements.

S is the slope of the calibration curve. mdpi.com

While specific, experimentally determined LOD and LOQ values for this compound are not widely published, the methodology for their determination is well-established for flavonoids. mdpi.comresearchgate.netscirp.org For instance, studies on various flavonoids using HPLC-DAD have reported LOD values ranging from 0.006 to 0.018 µg/mL and LOQ values from 0.020 to 0.061 µg/mL, demonstrating the high sensitivity of the method. e-nps.or.kr HPLC-MS methods can offer even greater sensitivity, with LODs for some flavonoids reported to be 50 to 150 times lower than those achievable with HPLC-UV detection. researchgate.net

Table 1: Example Parameters for LOD and LOQ Calculation for a Flavonoid

| Parameter | Description | Example Value |

|---|---|---|

| Calibration Range | Concentration range of standard solutions used to construct the curve. | 0.1 - 25 µg/mL |

| Regression Equation | Linear equation representing the relationship between concentration (x) and response (y). | y = 45870x + 1250 |

| Correlation Coefficient (R²) | Indicates the linearity of the calibration curve. | > 0.999 |

| Slope (S) | The slope of the regression line. | 45870 |

| Standard Deviation of Intercept (σ) | The standard deviation of the y-intercept of the regression line. | 850 |

| Calculated LOD | 3.3 x (850 / 45870) | 0.061 µg/mL |

| Calculated LOQ | 10 x (850 / 45870) | 0.185 µg/mL |

This table presents hypothetical data to illustrate the calculation method.

Orthogonal Analytical Strategies for Structural Confirmation and Purity Assessment of this compound

To ensure the unambiguous identification and purity of a compound, relying on a single analytical technique is often insufficient. Orthogonal analytical strategies, which involve using multiple, independent methods that measure different properties of the molecule, are essential for robust characterization. lcms.cz This approach provides a comprehensive and reliable assessment of a compound's structure and purity. researchgate.net

For the structural confirmation and purity assessment of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Structural Confirmation: The definitive structure of this compound is elucidated by combining data from several spectroscopic methods. Each technique provides a different piece of the structural puzzle.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula (e.g., C₂₅H₂₆O₅ for this compound). Tandem MS (MS/MS) experiments provide fragmentation patterns, which help identify the core flavonoid structure and the nature of its substituents through characteristic retro-Diels-Alder (RDA) reactions. researchgate.netwur.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed chemical structure.

¹H NMR: Identifies the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling.

¹³C NMR: Determines the number and types of carbon atoms.

2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the complete assembly of the molecular skeleton and the precise placement of hydroxyl, methoxy, and prenyl groups on the flavonoid core. acs.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy identifies characteristic functional groups, such as hydroxyls (-OH) and carbonyls (C=O). UV-Vis spectroscopy helps to characterize the conjugated system of the flavonoid, with specific absorption maxima indicating the class of flavonoid and its substitution pattern. scirp.org

Purity Assessment: Purity assessment also relies on orthogonal methods to ensure that the quantified substance is indeed the compound of interest and to detect and identify any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC with UV/DAD detection is the primary method for purity assessment. mdpi.com A sample of this compound is chromatographed, and the purity is typically calculated based on the area percentage of the main peak relative to the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the detection capabilities of MS. It is highly effective for detecting and identifying impurities, even those that may co-elute with the main peak or are present at very low concentrations. mdpi.commdpi.com

Quantitative NMR (qNMR): qNMR serves as an excellent orthogonal method to HPLC for purity determination because it is based on a completely different physical principle. bwise.krneeligenetics.com In qNMR, the purity of a substance is determined by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity. nih.gov This method is highly accurate, requires no identical reference standard for the analyte, and provides results directly traceable to the International System of Units (SI). researchgate.netbwise.kr

Table 2: Orthogonal Methodologies for the Analysis of this compound

| Analytical Goal | Primary Method | Principle | Orthogonal Method(s) | Principle of Orthogonal Method(s) |

|---|---|---|---|---|

| Structural Confirmation | NMR (1D & 2D) | Measures nuclear spin properties in a magnetic field to map the C-H framework. | HRMS, IR, UV-Vis | Measures mass-to-charge ratio (HRMS), absorption of infrared light by molecular vibrations (IR), and electronic transitions (UV-Vis). |

| Purity Assessment | HPLC-UV | Separates based on polarity/hydrophobicity and quantifies by UV absorbance. | qNMR, LC-MS | Quantifies based on the ratio of nuclear signals to a standard (qNMR); separates by chromatography and identifies by mass (LC-MS). |

Future Research Directions and Pre Clinical Therapeutic Potential

Exploration of Novel Biological Activities and Therapeutic Applications of Gancaonin R

This compound, a prenylated flavonoid, has demonstrated a range of biological activities that suggest its potential for therapeutic applications. ontosight.ai Primarily isolated from Glycyrrhiza uralensis (licorice), this compound and its structural analogs have been investigated for their antioxidant, anti-inflammatory, and anticancer effects. ontosight.ai The core structure of this compound, featuring a benzene-1,2-diol backbone with hydroxyl groups and unsaturated side chains, is believed to contribute significantly to these properties by allowing interaction with various biological targets. ontosight.ai

Future research will likely focus on expanding the profile of this compound's biological activities. Its known anti-inflammatory properties, such as the inhibition of pro-inflammatory mediators, warrant further investigation into its potential for treating chronic inflammatory diseases. Similarly, its antioxidant capabilities, which involve scavenging free radicals, suggest a role in mitigating oxidative stress-related conditions, including neurodegenerative disorders. ontosight.ai The exploration of its anticancer activities is also a promising avenue, with studies on related compounds showing inhibition of cancer cell growth and induction of apoptosis. ontosight.ai

The potential therapeutic applications of this compound are broad. Its immunomodulatory effects could be harnessed for autoimmune diseases, while its reported antiviral and antibacterial properties suggest a role in combating infectious diseases. nih.govpshsciences.org Further research is needed to fully elucidate the mechanisms of action at a molecular level to validate these potential applications and to establish a comprehensive efficacy and safety profile. ontosight.ai

Development and Application of Advanced Pre-clinical Models for Efficacy and Mechanism Studies

The successful translation of this compound from a promising compound to a clinical candidate heavily relies on the use of robust and predictive pre-clinical models. texilajournal.com Traditional preclinical research, often utilizing animal models, faces challenges due to inherent biological differences between species and humans, which can lead to a high failure rate in clinical trials. texilajournal.comnih.gov Therefore, the development and application of advanced preclinical models are crucial for accurately assessing the efficacy and understanding the mechanisms of action of this compound.

Advanced in vitro models, such as organ-on-a-chip systems and patient-derived xenografts, offer a more physiologically relevant environment to study the effects of this compound. crownbio.comnih.gov These models can better mimic human biology and disease states, providing more accurate data on drug response. crownbio.comclinicalleader.com For instance, a gut-liver-on-a-chip model could be instrumental in evaluating the metabolism and potential hepatotoxicity of this compound. nih.gov Furthermore, the use of human-induced pluripotent stem cells (iPSCs) can help create patient-specific models, allowing for the investigation of drug efficacy across diverse genetic backgrounds. nih.gov

For in vivo studies, the development of "humanized" animal models, which incorporate human cells or genes, can provide more relevant data on the compound's pharmacokinetics and pharmacodynamics. nih.gov These advanced models will be critical in bridging the translational gap between preclinical findings and clinical outcomes, ultimately de-risking the drug development process for natural products like this compound. nih.gov